Lanthanum tris(2-ethylhexanoate)

Overview

Description

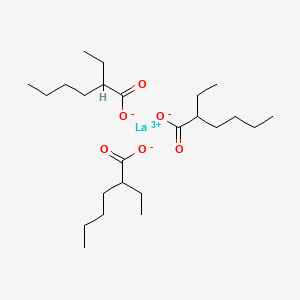

Lanthanum tris(2-ethylhexanoate) is used as a drier in the ink, coatings, and paint industry . It has a molecular formula of C24H45LaO6 .

Synthesis Analysis

While specific synthesis methods for Lanthanum tris(2-ethylhexanoate) were not found, lanthanide polymers, which include lanthanum, have been synthesized under solvothermal conditions . Another lanthanum complex was synthesized by the reactions of solutions of LnCl3 (THF)x in absolute methanol with sodium salt .Molecular Structure Analysis

The molecular weight of Lanthanum tris(2-ethylhexanoate) is 568.523 g/mol . Its molecular formula is C24H45LaO6 .Chemical Reactions Analysis

Lanthanum does not react with cold concentrated sulfuric acid. It dissolves readily in dilute acid, forming La (III) ions and hydrogen gas .Physical And Chemical Properties Analysis

Lanthanum tris(2-ethylhexanoate) is soluble in organic solvents but not miscible in water . Lanthanum is a soft, malleable, and ductile metal that oxidizes easily in air .Scientific Research Applications

Biological Role in Lanthanide Utilization

Lanthanum tris(2-ethylhexanoate) plays a significant role in the biological utilization of lanthanides. The discovery that lanthanides are incorporated into bacterial methanol dehydrogenase has opened up a new research area. These elements, particularly the early lanthanides like lanthanum, are abundant in the environment and perform chemistry similar to other biologically useful metals but more efficiently due to higher Lewis acidity .

Luminescent Properties for Bio-imaging and Sensing

The compound’s luminescent properties make it an excellent candidate for bio-imaging and sensing applications. Lanthanum complexes are known for their large Stokes shift, long lifetime, and sharp emission spectrum, which are beneficial in creating highly sensitive imaging and sensing tools .

Solid State Lighting and Display

Lanthanum tris(2-ethylhexanoate) is used in solid state lighting and display technologies. Its luminescent properties contribute to the development of materials that offer improved brightness and color purity, which are crucial for high-quality displays .

Anti-fake Tags and Light Conversion Films

Due to its unique luminescent characteristics, this compound is utilized in the production of anti-fake tags and light conversion films. These applications take advantage of the compound’s ability to emit light in a specific way, making it difficult to replicate and thus providing a method for authentication .

Catalysts for Chemical Reactions

Lanthanum tris(2-ethylhexanoate) serves as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization. Its catalytic properties help in improving reaction efficiency and selectivity .

Adhesion Promoter in Coatings

In the coatings industry, Lanthanum tris(2-ethylhexanoate) is used as an adhesion promoter. It enhances the binding properties of coatings, inks, and paints, leading to better durability and performance .

Mechanism of Action

Safety and Hazards

Lanthanum tris(2-ethylhexanoate) is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Lanthanum-based adsorbents, such as Lanthanum tris(2-ethylhexanoate), have attracted significant attention in recent times due to their wide range of applications. They are vital to almost every aspect of our present world, being active components of catalysts, special alloys, magnets, rechargeable batteries, windmills, automotive vehicles, electronic devices, optical and telecommunication systems, lasers, economical lighting systems, magnetic resonance imaging, as well as security inks .

properties

IUPAC Name |

2-ethylhexanoate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNFILUQDVDXDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890941 | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum tris(2-ethylhexanoate) | |

CAS RN |

67816-09-5 | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067816095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, lanthanum(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)